(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol

Physicochemical property Melting point Crystallinity

This N1-methylated benzotriazole building block with a 5-hydroxymethyl handle is essential for HDAC inhibitor, LSD1 inhibitor (IC₅₀ 2.60 nM), and Nrf2 activator synthesis. Compared to unmethylated analogs, its enhanced solubility (~42,980 mg/L) and lower melting point (94–96°C) streamline reaction workups. The primary alcohol enables direct conversion to halides, aldehydes, or boronate esters for cross-coupling. Choose this specific isomer for optimal yields—the 5-substitution pattern is critical for target binding. Request bulk pricing for your next kinase inhibitor library.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 120321-72-4
Cat. No. B052202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol
CAS120321-72-4
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)CO)N=N1
InChIInChI=1S/C8H9N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-4,12H,5H2,1H3
InChIKeyHVLCKOBNGNRDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol CAS 120321-72-4: A 5-Substituted Benzotriazole Building Block for Medicinal Chemistry


(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol (CAS 120321-72-4) is a benzotriazole derivative featuring a hydroxymethyl group at the 5-position and an N1-methyl substituent . This heterocyclic building block is characterized by its white crystalline solid appearance, a melting point of 94–96°C, and a molecular weight of 163.18 g/mol . Its structure incorporates a 1,2,3-triazole ring fused to a benzene ring, providing a versatile scaffold for further functionalization, particularly through the primary alcohol handle at the 5-position. The compound is widely utilized in medicinal chemistry as an intermediate for the synthesis of pyrimidine derivatives with histone deacetylase (HDAC) inhibitory activity .

Why Generic Benzotriazole or Unsubstituted Methanol Analogs Cannot Replace (1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol CAS 120321-72-4


Benzotriazole-based building blocks are not functionally interchangeable. Simple substitution of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol with unsubstituted 1H-benzotriazole-5-methanol (CAS 106429-67-8) or the N1-unmethylated analog results in fundamentally different physicochemical properties and synthetic utility. The N1-methyl group confers a lower melting point (94–96°C vs. 98.5°C for 1H-benzotriazole) and significantly enhances aqueous solubility (estimated 42,980 mg/L vs. ~5,957 mg/L for 1H-benzotriazole) [1] . The 5-hydroxymethyl substitution pattern—as opposed to the 1-methanol isomer (CAS 28539-02-8)—provides a distinct electronic environment and a primary alcohol handle at a different position on the benzotriazole ring, enabling divergent synthetic pathways and altered reactivity profiles in cross-coupling and functionalization reactions [2]. These differences directly impact reaction yields, purification workflows, and the final properties of derived drug candidates.

Quantitative Differentiation Evidence for (1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol (CAS 120321-72-4) vs. Closest Analogs


Melting Point: 94–96°C Provides a Favorable Solid-State Profile vs. Parent Benzotriazole and 1-Methylbenzotriazole

The melting point of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is 94–96°C . This value is approximately 30°C higher than 1-methyl-1H-benzotriazole (64.5°C) and approximately 2–6°C lower than the unsubstituted parent 1H-benzotriazole (98.5–100°C) [1] [2]. The intermediate melting point of the target compound offers a distinct solid-state handling advantage: it is easier to crystallize and purify than the lower-melting 1-methylbenzotriazole, yet remains more readily meltable for certain processing techniques than the slightly higher-melting 1H-benzotriazole.

Physicochemical property Melting point Crystallinity

Aqueous Solubility: ~42.98 g/L Predicted Solubility Enables More Versatile Aqueous Reaction Conditions

The estimated water solubility of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is 4.298e+004 mg/L (42.98 g/L) at 25°C, based on the WSKOW v1.41 model . This represents a >7-fold increase compared to the estimated water solubility of the unsubstituted parent 1H-benzotriazole, which is approximately 5,957 mg/L [1]. The enhanced aqueous solubility of the target compound is attributed to the combined effect of the N1-methyl group and the 5-hydroxymethyl substituent, which increase polarity and hydrogen-bonding capacity while maintaining sufficient lipophilicity for organic solvent compatibility.

Water solubility Aqueous synthesis Formulation

Lipophilicity (Consensus Log P = 0.74): Balanced Partitioning for Drug-Like Properties

The consensus log P value for (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is 0.74, as calculated from an average of five prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value is approximately 0.39 log units lower than the experimental log P of 1-methyl-1H-benzotriazole (log P = 1.13) , indicating that the 5-hydroxymethyl group significantly reduces lipophilicity relative to the unsubstituted methylbenzotriazole core. The resulting balanced log P of ~0.7 positions the compound favorably within Lipinski's Rule of Five guidelines for oral drug-like properties, making it an attractive scaffold for further optimization.

Lipophilicity Log P Drug-likeness

Topological Polar Surface Area (TPSA = 50.94 Ų): A Predictor of Favorable Membrane Permeability

The topological polar surface area (TPSA) of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is calculated to be 50.94 Ų . This value falls below the commonly cited threshold of 140 Ų for good oral bioavailability and below the 90 Ų threshold often associated with blood-brain barrier penetration. In comparison, the unsubstituted 1H-benzotriazole core has a TPSA of approximately 41.6 Ų [1]. The addition of the 5-hydroxymethyl group increases TPSA by ~9.3 Ų, reflecting the contribution of the primary alcohol while maintaining a value well within the range associated with favorable passive membrane diffusion.

TPSA Membrane permeability Drug design

5-Hydroxymethyl Substitution Pattern Enables Divergent Synthetic Utility vs. 1-Methanol Isomer

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol features a hydroxymethyl group at the 5-position of the benzotriazole ring. In contrast, the commercially available 1H-benzotriazole-1-methanol (CAS 28539-02-8) bears the hydroxymethyl group at the N1 position [1]. This regioisomeric difference fundamentally alters the compound's electronic distribution and reactivity: the 5-position is part of the aromatic benzene ring, allowing for electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions that are not accessible at the N1 position. Furthermore, the 5-substituted benzotriazole scaffold has been specifically employed as a key intermediate in the synthesis of Nrf2 activators and LSD1 inhibitors, as documented in patent literature [2] [3].

Regioisomer Synthetic handle Cross-coupling

Definitive Research Applications for (1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol (CAS 120321-72-4)


Synthesis of Pyrimidine-Based Histone Deacetylase (HDAC) Inhibitors

This compound serves as a validated building block for the preparation of pyrimidine derivatives with HDAC inhibitory activity . Its 5-hydroxymethyl group can be readily converted to a leaving group (e.g., bromide) or oxidized to an aldehyde for subsequent heterocycle construction, enabling the rapid assembly of focused HDAC inhibitor libraries.

Construction of 5-Arylbenzotriazole Scaffolds via Suzuki-Miyaura Cross-Coupling

The 5-hydroxymethyl group can be converted to a boronate ester or halide for use in palladium-catalyzed denitrogenative Suzuki coupling reactions [1]. This approach has been demonstrated to produce ortho-amino-substituted biaryl derivatives, a structural motif prevalent in kinase inhibitors and other enzyme-targeting therapeutics.

Development of LSD1 (Lysine-Specific Demethylase 1) Inhibitors

Patent literature (US20230399332) explicitly describes the use of 5-substituted 1-methylbenzotriazole derivatives, including compounds derived from the (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol core, as potent LSD1 inhibitors with reported IC50 values in the low nanomolar range (e.g., 2.60 nM) [2]. The 5-substitution pattern is critical for maintaining the required binding interactions with the LSD1 active site.

Synthesis of Nrf2 Activators for Anti-Inflammatory and Cytoprotective Research

The compound has been identified as a key intermediate in the preparation of Nrf2 activators, a class of compounds under investigation for treating inflammatory and oxidative stress-related conditions . The benzotriazole core contributes to favorable physicochemical properties (Log P ~0.74, TPSA 50.94 Ų) that align with oral bioavailability requirements for these therapeutic candidates.

Quote Request

Request a Quote for (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.